Amicoumacin C

Description

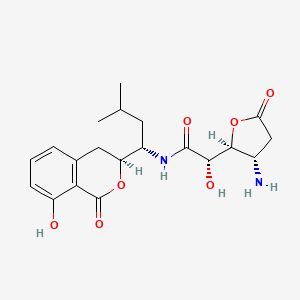

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O7 |

|---|---|

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |

InChI |

InChI=1S/C20H26N2O7/c1-9(2)6-12(22-19(26)17(25)18-11(21)8-15(24)29-18)14-7-10-4-3-5-13(23)16(10)20(27)28-14/h3-5,9,11-12,14,17-18,23,25H,6-8,21H2,1-2H3,(H,22,26)/t11-,12-,14-,17-,18-/m0/s1 |

InChI Key |

HVZSDRPOEPOHHS-YKRRISCLSA-N |

Isomeric SMILES |

CC(C)C[C@@H]([C@@H]1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)[C@H]([C@@H]3[C@H](CC(=O)O3)N)O |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C3C(CC(=O)O3)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Amicoumacin C: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Amicoumacin C is a naturally occurring dihydroisocoumarin antibiotic. It is a member of the amicoumacin family of compounds, which are produced by various species of Bacillus bacteria. While its analogue, Amicoumacin A, exhibits potent biological activities, this compound is generally considered to be a less active or inactive derivative. This guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound.

Chemical Structure and Properties

This compound is characterized by a 3,4-dihydro-8-hydroxyisocoumarin core linked to an amino acid-derived side chain. The detailed chemical identity and properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(2S,3S)-3-amino-5-oxooxolan-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide | [1] |

| Molecular Formula | C₂₀H₂₆N₂O₇ | [1][2] |

| Molecular Weight | 406.43 g/mol | [2] |

| Canonical SMILES | CC(C)C--INVALID-LINK--[C@H]1OC(=O)C[C@@H]1N">C@@H[C@@H]1Cc2cccc(O)c2C(=O)O1 | [2] |

| InChI Key | HVZSDRPOEPOHHS-YKRRISCLSA-N | [1] |

| CAS Number | 77682-31-6 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless Crystals | [3] |

| Melting Point | 131-133 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| Storage | Store at < -15°C | [2] |

Biological Activity and Significance

Amicoumacin A, the parent compound of this compound, is a potent inhibitor of bacterial protein synthesis.[4] It exerts its effect by binding to the E site of the 30S ribosomal subunit, which stabilizes the interaction between the ribosome and mRNA, thereby stalling translation.[5][6] In contrast, this compound is often described as a biologically inactive or significantly less active transformation product of Amicoumacin A.[7][8] Amicoumacin A is known to be unstable in aqueous solutions and can convert to Amicoumacin B and C.[7]

While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, studies have shown that the structural integrity of the side chain, particularly the amide group present in Amicoumacin A, is crucial for its antibacterial activity.[1][4] The structural differences in this compound lead to a loss of this potent inhibitory effect.

The relationship and transformation between the amicoumacins are crucial for understanding their biological relevance.

Mechanism of Action of the Amicoumacin Family

The primary molecular target of the active amicoumacins, such as Amicoumacin A, is the bacterial ribosome. The following diagram illustrates the mechanism of action.

Experimental Protocols

Isolation and Purification of this compound

This compound is typically isolated from the fermentation broth of Bacillus species. The general workflow for its isolation and purification is outlined below.

A detailed protocol for the isolation of amicoumacins from a Bacillus subtilis strain is as follows:

-

Fermentation: Culture the Bacillus subtilis strain in a suitable medium (e.g., SYC medium containing sucrose, yeast extract, and calcium carbonate) under optimal conditions to promote amicoumacin production.[9]

-

Extraction: After fermentation, centrifuge the culture broth to separate the supernatant from the bacterial cells. The supernatant, containing the secreted amicoumacins, is then subjected to solid-phase extraction using a C18 resin.[7]

-

Purification: The crude extract obtained from solid-phase extraction is further purified by reversed-phase high-performance liquid chromatography (HPLC).[4] A C18 column is typically used with a gradient of an appropriate solvent system, such as acetonitrile and water with a small amount of trifluoroacetic acid (TFA).[4]

-

Characterization: The purified fractions are analyzed by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of this compound.[4][10]

Antibacterial Susceptibility Testing

To determine the antibacterial activity of this compound, a standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Bacillus subtilis) is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and incubated until it reaches the exponential growth phase. The culture is then diluted to a standardized concentration.[4]

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated under appropriate conditions for the test organism.[4]

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium after the incubation period.[4]

Conclusion

This compound, while structurally related to the potent antibiotic Amicoumacin A, is considered a less active or inactive derivative. Its significance lies in its relationship to Amicoumacin A, highlighting the critical structural features necessary for the antibacterial activity of this class of compounds. The study of this compound and its related compounds provides valuable insights into the structure-activity relationships of natural product antibiotics and can inform the design of novel therapeutic agents. Further research into the amicoumacin biosynthetic pathway may also open avenues for the production of more stable and potent analogues.

References

- 1. Five New Amicoumacins Isolated from a Marine-Derived Bacterium Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Genome Mining, Heterologous Expression, Antibacterial and Antioxidant Activities of Lipoamides and Amicoumacins from Compost-Associated Bacillus subtilis fmb60 - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Machinery of Amicoumacin C Biosynthesis in Bacillus subtilis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Amicoumacin C, a potent antibiotic with a unique mode of action, produced by the bacterium Bacillus subtilis. This document details the genetic blueprint, enzymatic machinery, and proposed biochemical transformations that culminate in the synthesis of this complex natural product. Furthermore, it offers insights into the experimental methodologies employed to elucidate this pathway and presents available quantitative data to inform research and development efforts.

The Biosynthetic Blueprint: The ami Gene Cluster

The genetic instructions for this compound biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC), designated as the ami cluster. In Bacillus subtilis strain 1779, this cluster spans approximately 47.4 kb and comprises 16 open reading frames (ORFs), designated amiA through amiO.[1] This contiguous stretch of DNA orchestrates the coordinated expression of all the enzymatic machinery required for the assembly of the amicoumacin core structure.

The ami gene cluster is a quintessential example of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[1] This intricate molecular assembly line is responsible for the stepwise condensation of amino acid and short-chain carboxylic acid building blocks.

Table 1: Genes of the Amicoumacin (ami) Biosynthetic Gene Cluster in Bacillus subtilis 1779 and Their Putative Functions.

| Gene | Proposed Function |

| amiA | Non-Ribosomal Peptide Synthetase (NRPS) |

| amiB | D-Asn peptidase (maturation enzyme) |

| amiC | Hypothetical protein |

| amiD | Acyl-CoA dehydrogenase |

| amiE | 3-hydroxyacyl-CoA dehydrogenase |

| amiF | Methoxymalonate biosynthesis protein |

| amiG | Acyl-CoA dehydrogenase |

| amiH | Multidrug and toxic compound extrusion (MATE) protein |

| amiI | Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) |

| amiJ | Non-Ribosomal Peptide Synthetase (NRPS) |

| amiK | Polyketide Synthase (PKS) |

| amiL | Polyketide Synthase (PKS) |

| amiM | Polyketide Synthase (PKS) |

| amiN | Putative kinase |

| amiO | Hypothetical protein |

Source: Data compiled from multiple research articles.[1]

The Molecular Architects: Enzymatic Machinery

The biosynthesis of this compound is carried out by a suite of large, multi-domain enzymes encoded by the ami gene cluster. These enzymes function in a coordinated, assembly-line fashion to construct the complex chemical scaffold of the amicoumacin molecule. The core of this machinery is a hybrid system of Non-Ribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs).

-

Non-Ribosomal Peptide Synthetases (NRPSs): These enzymes are responsible for the incorporation of amino acid building blocks into the growing molecular chain. The ami cluster encodes for NRPS modules within the amiA, amiI, and amiJ genes.[1] Each module is typically composed of several domains, including:

-

Adenylation (A) domain: Selects and activates a specific amino acid.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing peptide chain and the newly incorporated amino acid.

-

-

Polyketide Synthases (PKSs): These enzymes are responsible for the incorporation of short-chain carboxylic acid units, such as malonate and its derivatives. The ami cluster contains PKS genes, including amiI, amiK, amiL, and amiM.[1] PKS modules typically contain the following domains:

-

Acyltransferase (AT) domain: Selects and loads an extender unit (e.g., malonyl-CoA).

-

Acyl Carrier Protein (ACP) domain: Covalently binds the growing polyketide chain.

-

Ketosynthase (KS) domain: Catalyzes the Claisen condensation reaction to extend the polyketide chain.

-

Optional modifying domains: Such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains, which modify the β-keto group of the growing chain.

-

The Assembly Line: Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the synthesis of a precursor molecule, preamicoumacin, which is then matured into the active antibiotic.

Caption: Proposed biosynthetic pathway of this compound in Bacillus subtilis.

The hybrid PKS-NRPS assembly line is proposed to synthesize a series of "preamicoumacin" molecules, which are inactive precursors containing an N-acyl-D-asparagine side chain.[1] The maturation of these precursors into the bioactive Amicoumacin A is catalyzed by the AmiB enzyme, a D-Asn specific peptidase that cleaves the N-acyl-D-asparagine moiety.[1] this compound is then believed to be formed through an intramolecular cyclization of Amicoumacin A.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound biosynthesis.

Fermentation and Extraction of Amicoumacins

A common protocol for the production and extraction of amicoumacins from Bacillus subtilis is as follows:

-

Inoculum Preparation: A single colony of B. subtilis is used to inoculate a suitable liquid medium (e.g., Luria-Bertani broth) and grown overnight at 30°C with shaking.

-

Large-Scale Fermentation: The overnight culture is used to inoculate a larger volume of production medium, such as SYC medium (1% soluble starch, 0.4% yeast extract, 0.2% tryptone, and 1% CaCO₃ in artificial seawater). Fermentation is typically carried out for 4 days at 28-30°C with vigorous shaking (e.g., 180 rpm).

-

Extraction: The fermentation broth is centrifuged to remove bacterial cells. The supernatant is then extracted multiple times with an equal volume of ethyl acetate. The organic phases are combined and evaporated under reduced pressure to yield the crude extract containing amicoumacins.

Caption: A generalized workflow for the fermentation and extraction of amicoumacins.

Purification of NRPS-PKS Enzymes (Generalized Protocol)

-

Gene Cloning and Expression Vector Construction: The gene encoding the target NRPS or PKS enzyme is cloned into an appropriate expression vector (e.g., pET series for E. coli expression). A tag (e.g., His-tag, Strep-tag) is often fused to the N- or C-terminus of the protein to facilitate purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions of temperature, inducer concentration, and incubation time.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

-

Elution and Further Purification: After washing the column to remove non-specifically bound proteins, the tagged protein is eluted. Further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, may be necessary to achieve high purity.

Quantification of this compound

A reliable method for the quantification of this compound in fermentation broths and purified samples is essential for process optimization and drug development. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a commonly employed technique.

-

Sample Preparation: Fermentation broth samples are typically centrifuged to remove cells, and the supernatant is filtered. The sample may require dilution to fall within the linear range of the assay.

-

HPLC Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an acid (e.g., formic acid), is used to separate this compound from other components in the sample.

-

MS Detection: The eluent from the HPLC is introduced into a mass spectrometer. This compound is detected and quantified based on its specific mass-to-charge ratio (m/z) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.

-

Quantification: A standard curve is generated using known concentrations of purified this compound to determine the concentration in the unknown samples.

Quantitative Data

Quantitative data on the production and bioactivity of amicoumacins are crucial for evaluating their potential as therapeutic agents.

Table 2: Bioactivity of Amicoumacin Derivatives.

| Compound | Target Organism/Cell Line | Bioactivity (MIC or IC₅₀) |

| Amicoumacin A | Staphylococcus aureus | MIC: 4-5 µg/mL |

| Amicoumacin A | Methicillin-resistant S. aureus (MRSA) | MIC: 4 µg/mL |

| Amicoumacin A | Helicobacter pylori | MIC: ~1.4 µg/mL |

| Amicoumacin A | HeLa (human cervical cancer) cells | IC₅₀: 33.60 µM |

| Bacilosarcin B | HeLa (human cervical cancer) cells | IC₅₀: 4.32 µM |

Source: Data compiled from multiple research articles.

Note on Production Yields: Specific quantitative data on the production yield of this compound in Bacillus subtilis under various fermentation conditions are not extensively reported in a consolidated format in the available literature. Production levels are often described as "comparative" to the wild-type strain in heterologous expression studies.[1] One study noted that heterologous expression in E. coli resulted in yields approximately 100-fold less than in the native B. subtilis strain.[1] Optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is likely to significantly impact the final yield of this compound.

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in Bacillus subtilis is a complex process, often intertwined with cellular development and stress responses. While the specific regulatory mechanisms governing the ami gene cluster have not been fully elucidated, it is likely that they involve a combination of pathway-specific and global regulators.

In Bacillus subtilis, the expression of many secondary metabolite biosynthetic gene clusters is controlled by pleiotropic regulators that respond to nutrient limitation, cell density (quorum sensing), and other environmental cues. It is plausible that the ami gene cluster is also under the control of such a regulatory network.

Caption: A hypothesized regulatory network for this compound biosynthesis.

Further research is required to identify the specific transcriptional regulators that bind to the promoter regions within the ami gene cluster and to understand the signaling pathways that modulate their activity. This knowledge will be instrumental in developing strategies for the rational engineering of Bacillus subtilis to enhance the production of this compound for pharmaceutical applications.

References

The Amicoumacin Family: A Technical Guide to the Core Relationship of Amicoumacins A, B, and C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amicoumacins are a group of isocoumarin antibiotics produced by various bacteria, most notably Bacillus species. Among this family, Amicoumacins A, B, and C are foundational members, exhibiting a close structural and biosynthetic relationship that dictates their biological activities. Amicoumacin A is recognized as the most potent of the three, displaying a broad spectrum of antibacterial, anti-inflammatory, and anticancer properties. In contrast, Amicoumacins B and C are generally considered to be significantly less active or inactive. This guide provides an in-depth technical overview of the core relationship between Amicoumacins A, B, and C, focusing on their structural distinctions, biosynthetic origins, interconversion, and the resulting impact on their biological functions. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development in this area.

Structural Relationship and Chemical Interconversion

Amicoumacins A, B, and C share a common 3,4-dihydro-8-hydroxyisocoumarin core, with variations in their side chains being the primary distinguishing feature. These structural differences are critical to their biological activity.

Amicoumacin A possesses a crucial amide group at the C-12' position of its side chain. This functional group is paramount for its potent biological effects[1][2].

Amicoumacin B is the hydrolyzed form of Amicoumacin A, where the C-12' amide is converted to a carboxylic acid. This conversion results in a dramatic loss of biological activity.

Amicoumacin C is formed from Amicoumacin A through an intramolecular cyclization, creating a lactone ring[3]. This structural alteration also leads to a significant reduction in its biological potency. The interconversion between Amicoumacin A and C has been observed to occur spontaneously in certain media[3].

Below is a diagram illustrating the structural relationship and interconversion between Amicoumacins A, B, and C.

Biosynthesis

Amicoumacins are synthesized via a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway[4]. The core scaffold is assembled through the condensation of amino acid and polyketide building blocks. Amicoumacin A is a primary product of this biosynthetic pathway, from which Amicoumacins B and C can be derived.

The following diagram outlines the generalized biosynthetic workflow for the amicoumacin core structure.

Comparative Biological Activity

The structural differences between Amicoumacins A, B, and C directly translate to their biological activities. The presence of the C-12' amide group in Amicoumacin A is critical for its potent antibacterial and cytotoxic effects.

Antibacterial Activity

Amicoumacin A exhibits significant activity against a range of Gram-positive bacteria. In contrast, Amicoumacins B and C show markedly reduced or no antibacterial activity.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Amicoumacin A | Staphylococcus aureus | 0.5 - 8[5] |

| Methicillin-resistantStaphylococcus aureus (MRSA) | 4 - 16[6] | |

| Bacillus subtilis | ~20[7] | |

| Amicoumacin B | Liberibacter crescens | 10[8] |

| Staphylococcus aureus | >100[7] | |

| This compound | Various Bacteria | Inactive at 100 µg/mL[7] |

Cytotoxic Activity

Similar to its antibacterial properties, the cytotoxicity of Amicoumacin A against cancer cell lines is significantly higher than that of its derivatives.

| Compound | Cell Line | IC50 (µM) |

| Amicoumacin A | HeLa (Cervical Cancer) | ~5-10 |

| A549 (Lung Cancer) | 13.33[9] | |

| HCT116 (Colon Cancer) | 14.34[9] | |

| HepG2 (Liver Cancer) | 13.64[9] | |

| Amicoumacin B | HeLa (Cervical Cancer) | >100 |

| This compound | HeLa (Cervical Cancer) | >100 |

Mechanism of Action: Inhibition of Protein Synthesis

Amicoumacin A exerts its biological effects by inhibiting protein synthesis. It binds to the small ribosomal subunit, stabilizing the interaction between mRNA and the ribosome, thereby stalling translation[10]. This mechanism is a key area of interest for the development of novel antibiotics and anticancer agents.

The following diagram illustrates the workflow for an in vitro protein synthesis inhibition assay.

Experimental Protocols

Isolation and Purification of Amicoumacins

Objective: To isolate and purify Amicoumacins A, B, and C from a bacterial culture.

Methodology:

-

Fermentation: Cultivate the amicoumacin-producing bacterial strain (e.g., Bacillus subtilis) in a suitable liquid medium for 3-5 days.

-

Extraction:

-

Centrifuge the culture broth to separate the supernatant from the cell mass.

-

Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid.

-

Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.

-

Collect and concentrate the organic phase under reduced pressure.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the concentrated crude extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the amicoumacins with a stepwise gradient of methanol or acetonitrile in water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing amicoumacins using reversed-phase HPLC on a C18 column.

-

Use a gradient of acetonitrile in water with a small amount of formic acid or trifluoroacetic acid as the mobile phase.

-

Monitor the elution profile at characteristic UV wavelengths for amicoumacins (e.g., 246 nm and 314 nm)[2].

-

Collect the peaks corresponding to Amicoumacins A, B, and C based on their retention times and further characterize by mass spectrometry and NMR.

-

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of Amicoumacins A, B, and C that inhibits the visible growth of a target bacterium.

Methodology (Broth Microdilution):

-

Preparation of Bacterial Inoculum:

-

Culture the target bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

-

Preparation of Amicoumacin Solutions:

-

Prepare stock solutions of Amicoumacins A, B, and C in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of each amicoumacin in a 96-well microtiter plate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the amicoumacin at which no visible growth is observed.

-

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effects of Amicoumacins A, B, and C on a cancer cell line.

Methodology:

-

Cell Seeding:

-

Seed the target cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of Amicoumacins A, B, and C in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of amicoumacins.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the amicoumacins).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the amicoumacin that causes a 50% reduction in cell viability.

-

Conclusion

Amicoumacins A, B, and C represent a closely related triad of natural products where subtle structural modifications lead to profound differences in biological activity. The potent bioactivity of Amicoumacin A, driven by its C-12' amide group, makes it a compelling lead compound for the development of new therapeutics. Conversely, the inactivity of Amicoumacins B and C underscores the critical structure-activity relationship within this family. The detailed understanding of their interconversion, biosynthesis, and mechanisms of action, supported by robust experimental protocols, provides a solid foundation for future research aimed at harnessing the therapeutic potential of the amicoumacin scaffold.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. mdpi.com [mdpi.com]

- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nicd.ac.za [nicd.ac.za]

- 9. Damxungmacin A and B, Two New Amicoumacins with Rare Heterocyclic Cores Isolated from Bacillus subtilis XZ-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Intramolecular Cyclization of Amicoumacin A to Amicoumacin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amicoumacin A, a potent antibacterial agent, is known to undergo a spontaneous intramolecular cyclization to form the biologically less active Amicoumacin C. This transformation, a degradative lactone formation, is of significant interest to researchers in the fields of natural product chemistry and drug development, as it impacts the stability and efficacy of Amicoumacin A. This guide provides a comprehensive overview of this intramolecular cyclization, including its mechanism, observed experimental conditions, and relevant quantitative data. It also details a representative protocol for the transformation and subsequent purification, along with key characterization data for the resulting this compound.

Introduction

Amicoumacins are a family of dihydroisocoumarin antibiotics produced by various species of Bacillus and Nocardia.[1] Amicoumacin A, the primary bioactive compound in this family, exhibits significant antibacterial activity against a range of Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosome.[2][3][4][5][6] However, the therapeutic potential of Amicoumacin A is hampered by its inherent instability in aqueous solutions.[7]

One of the primary degradation pathways of Amicoumacin A is its intramolecular cyclization to form this compound.[1][7] This conversion involves the formation of a lactone ring and results in a significant reduction in antibacterial activity.[1] Understanding the conditions and mechanism of this transformation is crucial for the development of stabilized Amicoumacin A analogs and for the accurate interpretation of biological assay results.

The Chemical Transformation

The intramolecular cyclization of Amicoumacin A to this compound is a transesterification reaction where the secondary hydroxyl group on the amino acid side chain attacks the amide carbonyl, leading to the formation of a six-membered lactone ring and the displacement of the terminal amide group as ammonia. This process is also referred to as degradative lactone formation.[1]

Below is a diagram illustrating the chemical structures of Amicoumacin A and this compound and the intramolecular cyclization reaction.

Caption: Chemical structures of Amicoumacin A and this compound.

Mechanism and Kinetics

The intramolecular cyclization of Amicoumacin A is a spontaneous process that has been observed to occur in bacterial culture media, specifically in LB medium, but not in pure water.[1] This suggests that components within the medium, such as amino acids or salts, may catalyze the reaction. The transformation is indicative of the inherent instability of the terminal amide in Amicoumacin A, with its half-life under physiological conditions reported to be less than 2 hours.

While detailed kinetic studies on this specific transformation are not extensively published, the observed rapid degradation of Amicoumacin A in culture suggests a relatively fast reaction rate under favorable conditions.[1]

Experimental Protocols

Due to the spontaneous nature of the cyclization, a formal, optimized synthetic protocol for the conversion of Amicoumacin A to this compound is not well-documented. The following is a representative protocol based on the conditions under which this transformation has been observed, suitable for generating a sample of this compound for analytical or biological testing purposes.

4.1. Spontaneous Conversion of Amicoumacin A in Liquid Medium

-

Objective: To induce the intramolecular cyclization of Amicoumacin A to this compound.

-

Materials:

-

Purified Amicoumacin A

-

Sterile Luria-Bertani (LB) broth

-

Sterile deionized water (as a negative control)

-

Incubator shaker

-

HPLC system for reaction monitoring

-

-

Procedure:

-

Prepare a stock solution of Amicoumacin A in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).

-

In a sterile flask, add the Amicoumacin A stock solution to pre-warmed sterile LB broth to a final concentration of 10-100 µg/mL.

-

Prepare a control flask with Amicoumacin A in sterile deionized water at the same concentration.

-

Incubate both flasks at 30-37°C with shaking (e.g., 200 rpm).

-

Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) and analyzing them by reverse-phase HPLC. The formation of this compound will be observed as a new peak with a different retention time from Amicoumacin A.

-

Once the conversion has reached the desired level (or has ceased), the reaction mixture can be processed for purification.

-

4.2. Purification of this compound

-

Objective: To isolate this compound from the reaction mixture.

-

Materials:

-

Reaction mixture containing this compound

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Reverse-phase HPLC system (preparative or semi-preparative) with a C18 column

-

Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid or formic acid

-

-

Procedure:

-

Extract the aqueous reaction mixture several times with an equal volume of ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in a minimal amount of the HPLC mobile phase.

-

Purify the crude material by reverse-phase HPLC using a gradient of acetonitrile in water (with acid modifier).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the organic solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

-

Data Presentation

The following tables summarize key quantitative data for Amicoumacin A and this compound.

Table 1: Physicochemical and Biological Properties

| Property | Amicoumacin A | This compound | Reference(s) |

| Molecular Formula | C₂₀H₂₉N₃O₇ | C₂₀H₂₆N₂O₇ | [8] |

| Molecular Weight | 423.46 g/mol | 406.43 g/mol | [8] |

| Antibacterial Activity | Active | Inactive (at 100 µg/mL) | [1] |

| Half-life (physiological conditions) | < 2 hours | - |

Table 2: Spectroscopic and Physical Data for this compound

| Data Type | Value | Reference(s) |

| Optical Rotation | [α]D²⁶ = -62.5 (c = 0.024, MeOH) | [9] |

| ¹H NMR (representative) | Consistent with published spectra | [5][9] |

| ¹³C NMR (representative) | Consistent with published spectra | [5][9] |

| HRMS (ESI-TOF) | Consistent with calculated mass | [5][9] |

Visualizations

The following diagrams illustrate the experimental workflow for the conversion and purification of this compound, as well as a logical diagram of the key findings related to this transformation.

Caption: Experimental workflow for Amicoumacin A to C conversion.

Caption: Logical diagram of the Amicoumacin A to C transformation.

Conclusion

The intramolecular cyclization of Amicoumacin A to this compound is a critical factor to consider in the study and development of this class of antibiotics. This spontaneous degradation pathway leads to a loss of biological activity and highlights the need for strategies to improve the stability of Amicoumacin A. The information provided in this guide, including the representative experimental protocol and characterization data, serves as a valuable resource for researchers working with amicoumacins and other labile natural products. A thorough understanding of this transformation will aid in the design of more robust and effective antibacterial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Lactone synthesis [organic-chemistry.org]

- 4. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking | MDPI [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 7. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactone - Wikipedia [en.wikipedia.org]

- 9. Asymmetric Total Synthesis of Hetiamacins A–F - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Degradation of Amicoumacin C in Aqueous Solutions: A Technical Guide for Researchers

For Drug Development Professionals, Researchers, and Scientists

Executive Summary

Amicoumacin C, a member of the isocoumarin family of antibiotics, holds promise in the development of new therapeutic agents. A thorough understanding of its stability and degradation profile in aqueous solutions is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide synthesizes the currently available information on the stability of this compound and outlines the necessary experimental frameworks to comprehensively characterize its degradation pathways. While specific quantitative stability data for this compound remains limited in publicly accessible literature, this guide provides a roadmap for researchers to conduct the requisite studies by detailing established methodologies for forced degradation and stability-indicating analysis.

Introduction

This compound is a bioactive secondary metabolite produced by various bacteria, notably Bacillus species.[1][2] Like other amicoumacins, it exhibits antibacterial properties. The stability of a drug substance like this compound in aqueous environments is a critical quality attribute that influences its shelf-life, bioavailability, and safety. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive understanding of its degradation kinetics and the structural elucidation of its degradants under various stress conditions are essential for successful drug development.

Known Degradation Pathways and Precursor Relationships

Currently, there is limited direct research on the degradation pathways of this compound. However, studies on its precursor, Amicoumacin A, provide valuable insights. Research has shown that Amicoumacin A can be converted to this compound in Luria-Bertani (LB) medium, suggesting an intramolecular cyclization reaction.[3] This conversion indicates that the stability of this compound is intrinsically linked to the stability of other compounds in the amicoumacin family.

The proposed conversion of Amicoumacin A to this compound is a key area for further investigation to understand the stability of both compounds. The kinetics of this transformation under various pH and temperature conditions would provide critical data for formulation scientists.

Visualizing the Proposed Transformation:

Caption: Proposed conversion pathway of Amicoumacin A to this compound.

Recommended Experimental Protocols for Stability and Degradation Studies

To address the current knowledge gap, a comprehensive stability testing program for this compound should be implemented. This program should include forced degradation studies to identify potential degradation products and pathways, followed by the development and validation of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a drug substance.[4][5][6] The following conditions are recommended for this compound:

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagent/Condition | Rationale |

| Acidic Hydrolysis | 0.1 M to 1 M HCl | To assess stability in acidic environments, mimicking gastric conditions. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH | To evaluate stability in alkaline conditions. |

| Oxidative Degradation | 3% to 30% H₂O₂ | To investigate susceptibility to oxidation. |

| Thermal Degradation | 40°C to 80°C (in solution and as solid) | To determine the effect of temperature on stability. |

| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To assess light sensitivity. |

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is essential to separate and quantify this compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method coupled with UV detection is the standard approach.[3][7]

Table 2: A Generic Protocol for Developing a Stability-Indicating HPLC Method for this compound

| Parameter | Recommended Starting Conditions |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV-Vis scan of this compound (likely in the range of 210-320 nm based on the isocoumarin chromophore). |

| Column Temperature | 25°C - 40°C |

| Injection Volume | 10 - 20 µL |

The method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.

Visualizing the Experimental Workflow:

Caption: A typical workflow for a comprehensive stability study of this compound.

Identification of Degradation Products

Following the separation of degradation products by the stability-indicating method, their structures must be elucidated. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for determining the molecular weights and elemental compositions of the degradants.[8][9] Further structural information can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Quantitative Data Presentation (Hypothetical)

While specific data for this compound is not yet available, the following tables illustrate how the results of the proposed stability studies should be presented for clear comparison.

Table 3: Hypothetical Stability of this compound under Different pH Conditions at 25°C

| pH | Buffer | Incubation Time (days) | % this compound Remaining | Major Degradation Products |

| 2.0 | 0.1 M HCl | 7 | Data to be generated | DP1, DP2 |

| 7.0 | Phosphate | 7 | Data to be generated | DP3 |

| 9.0 | Borate | 7 | Data to be generated | DP4, DP5 |

Table 4: Hypothetical Stability of this compound at Different Temperatures (pH 7.0)

| Temperature (°C) | Incubation Time (days) | % this compound Remaining | Degradation Rate Constant (k) (day⁻¹) |

| 4 | 30 | Data to be generated | k₁ |

| 25 | 30 | Data to be generated | k₂ |

| 40 | 30 | Data to be generated | k₃ |

Conclusion and Future Directions

The stability of this compound in aqueous solutions is a critical area of research that requires significant further investigation. The current literature provides a starting point by suggesting a potential degradation pathway from its precursor, Amicoumacin A. However, comprehensive forced degradation studies are necessary to fully characterize the degradation profile of this compound.

By following the experimental protocols outlined in this guide, researchers can generate the crucial quantitative data needed to understand the stability of this compound. This information will be invaluable for the development of stable and effective pharmaceutical formulations of this promising antibiotic, ultimately paving the way for its potential clinical application. Future work should focus on conducting these studies and publishing the results to fill the existing knowledge gap in the scientific community.

References

- 1. forced degradation products: Topics by Science.gov [science.gov]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. Activating and Attenuating the Amicoumacin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of Amicoumacin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of Amicoumacin C, a potent natural product with significant biological activities. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental protocols, and key structural correlations, serving as a vital resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a member of the amicoumacin group of antibiotics, characterized by a dihydroisocoumarin core linked to an amino acid-derived side chain. Its unique structure and promising bioactivities, including antibacterial and anticancer properties, have made it a subject of considerable scientific interest. The definitive elucidation of its chemical structure is paramount for understanding its mechanism of action and for guiding synthetic and semi-synthetic derivatization efforts to improve its therapeutic potential. This guide focuses on the detailed analysis of the spectroscopic data that underpins the structural assignment of this compound.

Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and MS data. The following tables summarize the quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for determining the molecular formula of a natural product. For this compound, the protonated molecule is observed, providing a highly accurate mass measurement.

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | 407.17 | 407.1740 | C₂₀H₂₇N₂O₇⁺ |

Note: The observed m/z value is from HPLC-MS analysis, while the calculated m/z corresponds to the exact mass of the protonated molecule.[1]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides detailed information about the carbon-hydrogen framework of a molecule, enabling the precise assignment of its structure. The following tables present the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.

Table 2: ¹³C NMR Data of this compound (150 MHz, DMSO-d₆) [2]

| Position | Chemical Shift (δC, ppm) |

| 1 | 169.1 |

| 3 | 80.2 |

| 4 | 34.5 |

| 5 | 117.3 |

| 6 | 136.2 |

| 7 | 115.1 |

| 8 | 160.7 |

| 9 | 102.0 |

| 10 | 140.3 |

| 1' | 170.9 |

| 2' | 68.1 |

| 3' | 50.9 |

| 4' | 39.5 |

| 5' | 25.1 |

| 6' | 22.8 |

| 7' | 22.1 |

| 8' | 57.2 |

| 9' | 30.2 |

| 10' | 177.3 |

Table 3: ¹H NMR Data of this compound (DMSO-d₆)

| Position | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 4.65 | m | |

| 4a | 2.95 | dd | 16.0, 3.5 |

| 4b | 2.85 | dd | 16.0, 11.5 |

| 5 | 6.85 | d | 7.5 |

| 6 | 7.35 | t | 7.5 |

| 7 | 6.78 | d | 7.5 |

| 2' | 4.30 | d | 8.0 |

| 3' | 4.15 | m | |

| 4'a | 1.80 | m | |

| 4'b | 1.65 | m | |

| 5' | 1.55 | m | |

| 6' | 0.90 | d | 6.5 |

| 7' | 0.85 | d | 6.5 |

| 8'a | 2.50 | m | |

| 8'b | 2.30 | m | |

| NH | 8.20 | d | 8.0 |

| OH-8 | 11.5 | s |

Note: The ¹H NMR data is compiled based on typical values for amicoumacin structures and related compounds, as a complete dataset for this compound in DMSO-d₆ was not explicitly available in a single reference. Assignments are based on 2D NMR correlations.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structure elucidation. The following are detailed methodologies for the key experiments cited.

Sample Preparation and Isolation

This compound is typically produced by fermentation of Bacillus species. The compound is extracted from the fermentation broth using organic solvents such as ethyl acetate. The crude extract is then subjected to a series of chromatographic purification steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Mass Spectrometry

High-resolution mass spectrometry is performed on an ESI-TOF-MS (Electrospray Ionization Time-of-Flight Mass Spectrometer) or a similar high-resolution instrument.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

-

Instrumentation: An ESI-TOF mass spectrometer is used in positive ion mode.

-

Method: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The instrument is calibrated using a standard calibrant solution to ensure high mass accuracy. Data is acquired over a mass range of m/z 100-1000. The molecular formula is determined by analyzing the exact mass of the [M+H]⁺ ion.

NMR Spectroscopy

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.[3]

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.

-

2D NMR:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin couplings, revealing adjacent protons in the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and assembling the final structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space.

-

Data Interpretation and Structure Elucidation

The elucidation of the structure of this compound is a stepwise process involving the analysis of all acquired spectroscopic data.

Caption: Workflow for the Spectroscopic Analysis of this compound.

The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data, particularly the COSY and HMBC correlations.

Caption: Key 2D NMR Correlations for this compound Structure Elucidation.

The COSY spectrum establishes the connectivity within the dihydroisocoumarin and the amino acid side chain fragments. The HMBC spectrum is then used to connect these fragments. For instance, correlations from H-4 to C-10 and from H-3 to the amide carbonyl C-1' are crucial in linking the two main parts of the molecule. The final proposed structure must be consistent with all observed spectroscopic data, including the molecular formula derived from MS and all 1D and 2D NMR correlations.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data analysis of this compound. The comprehensive tables of NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the characterization of this and related natural products. The visualization of the analytical workflow and key NMR correlations further aids in understanding the process of structure elucidation. Accurate and thorough spectroscopic analysis is the cornerstone of natural product research, enabling further investigation into the biosynthesis, mechanism of action, and therapeutic potential of these complex molecules.

References

Methodological & Application

Application Notes and Protocols: Amicoumacin C Antibacterial Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacins are a group of isocoumarin antibiotics produced by Bacillus species and other bacteria, with Amicoumacin A being the most studied and biologically active member.[1][2] Amicoumacin A exhibits a range of biological activities, including antibacterial, anti-inflammatory, and antiulcer properties.[1][2] Its primary antibacterial mechanism of action involves the inhibition of bacterial translation by binding to the E site of the 30S ribosomal subunit, which stabilizes the mRNA interaction with the ribosome.[1][2][3] In contrast, Amicoumacin C, a related compound, is often reported to be biologically inactive or to possess significantly lower antibacterial activity compared to Amicoumacin A.[4] This document provides detailed protocols for testing the antibacterial activity of this compound, enabling researchers to rigorously evaluate its potential efficacy.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Amicoumacin A | Bacillus subtilis BR151 | 100 | [4] |

| Amicoumacin A | Staphylococcus aureus UST950701-005 | 5.0 | [4] |

| Amicoumacin A | Methicillin-resistant Staphylococcus aureus (MRSA) ATCC43300 | 4.0 | [4] |

| This compound | Bacillus subtilis 1779 | >100 | [4] |

| N-acetylthis compound | Bacillus subtilis 1779 | >100 | [4] |

| Hetiamacin E (Amicoumacin analog) | Methicillin-sensitive Staphylococcus epidermidis (MSSE) | 2-4 | [5] |

| Hetiamacin E (Amicoumacin analog) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8-16 | [5] |

Note: The data presented highlights the significantly lower activity of this compound compared to Amicoumacin A and its analogs.

Experimental Protocols

This section outlines the detailed methodologies for determining the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Test bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 5 x 10^5 CFU/mL[9]

-

Positive control antibiotic (e.g., Ampicillin, Levofloxacin)[4][5]

-

Solvent control (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent.

-

In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of desired concentrations (e.g., 0.1 to 256 µg/mL).[8]

-

Prepare the bacterial inoculum by suspending a few colonies from a fresh agar plate in saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.[9]

-

Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions.[4]

-

Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a solvent control (bacteria with the solvent used to dissolve this compound).

-

Seal the plate and incubate at 37°C for 16-24 hours.[9]

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible turbidity or by measuring the optical density at 600 nm (OD600).[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips and spreader

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

-

Spot-plate or spread the aliquot onto a fresh agar plate.

-

Incubate the agar plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no colony formation, indicating a 99.9% reduction in the initial inoculum.[11]

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[12]

Materials:

-

This compound

-

Test bacterial strain

-

Appropriate broth medium

-

Sterile flasks or tubes

-

Incubator shaker

-

Apparatus for colony counting (e.g., agar plates, spreader, colony counter)

Procedure:

-

Prepare a bacterial culture in the logarithmic growth phase.

-

Dilute the culture to a standardized starting concentration (e.g., 1 x 10^6 CFU/mL).

-

Add this compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) to separate flasks containing the bacterial culture.[13]

-

Include a growth control flask without any antibiotic.

-

Incubate the flasks in a shaker at 37°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.[13]

-

Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).

-

Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Mandatory Visualizations

Amicoumacin A Mechanism of Action

References

- 1. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]

- 3. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activating and Attenuating the Amicoumacin Antibiotics [mdpi.com]

- 5. Hetiamacin E and F, New Amicoumacin Antibiotics from Bacillus subtilis PJS Using MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. emerypharma.com [emerypharma.com]

- 13. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Amicoumacin C in Protein Synthesis Inhibition Experiments

Introduction

Amicoumacin C belongs to the amicoumacin family of antibiotics, which are dihydroisocoumarin natural products known for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] this compound, and its close analogue Amicoumacin A, are potent inhibitors of protein synthesis.[3][4] Their mechanism of action involves targeting the ribosome, the cellular machinery responsible for translating mRNA into protein.[3][5] These application notes provide detailed protocols and data for researchers utilizing this compound to study protein synthesis inhibition in both prokaryotic and eukaryotic systems.

Mechanism of Action

This compound inhibits protein synthesis by binding to the small ribosomal subunit (30S in bacteria, 40S in eukaryotes).[5][6] Its binding site is located at the E-site (exit site), where it makes contact with universally conserved nucleotides of the 16S/18S rRNA and the mRNA backbone.[5][6][7]

Unlike many antibiotics that cause conformational changes or clash with ribosomal ligands, this compound's primary mechanism is to stabilize the interaction between the mRNA and the ribosome.[4][5] This "tethering" action is thought to physically impede the movement of the ribosome along the mRNA strand, a crucial step known as translocation.[3][5] By locking the mRNA in the mRNA-binding channel, this compound effectively stalls translation, leading to the inhibition of protein synthesis.[3] This multifaceted mechanism also involves retarding the formation of the functional 70S initiation complex in bacteria.[8][9]

Caption: Mechanism of this compound-mediated inhibition of ribosome translocation.

Data Presentation

The biological activity of amicoumacins is often quantified by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes available data for Amicoumacin A and other related compounds, which can serve as a reference for designing experiments with this compound.

| Compound | Organism | MIC (µg/mL) | Reference |

| Amicoumacin A | E. coli | 0.5 | [5] |

| Hetiamacin E | S. epidermidis (MRSE) | 2-4 | [10] |

| Hetiamacin E | S. aureus (MRSA) | 8-16 | [10] |

| Hetiamacin F | Staphylococcus sp. | 32 | [10] |

| N-acetyl Amicoumacin A | B. subtilis | ≥ 200 (inactive) | [1] |

Note: MRSA (Methicillin-resistant Staphylococcus aureus), MRSE (Methicillin-resistant Staphylococcus epidermidis). Data for this compound is not as widely published, but activity is expected to be in a similar range to Amicoumacin A.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the protein synthesis inhibitory activity of this compound.

Caption: Workflow for evaluating this compound as a protein synthesis inhibitor.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a bacterial culture.

Materials:

-

Bacterial strain (e.g., E. coli, B. subtilis)

-

Growth medium (e.g., Luria-Bertani (LB) Broth)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Sterile 96-well microtiter plates

-

Incubator (37°C)

-

Plate reader (optional, for OD measurements)

Methodology:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the desired bacterial strain in the appropriate medium. The next day, dilute the culture to a starting optical density (A600) of approximately 0.002.[5]

-

Serial Dilutions: Prepare serial two-fold dilutions of the this compound stock solution in the 96-well plate using the growth medium. The final volume in each well should be 100 µL. Ensure a range of concentrations that will bracket the expected MIC.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing bacteria and medium but no this compound.

-

Negative Control: Wells containing medium only (no bacteria).

-

Solvent Control: Wells containing bacteria, medium, and the highest concentration of the solvent used for the this compound stock.

-

-

Incubation: Incubate the plate overnight (16-20 hours) at 37°C.[5]

-

Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed by visual inspection or by measuring the optical density at 600 nm.[5]

Protocol 2: In Vitro Protein Synthesis Inhibition Assay (Cell-Free System)

This assay directly measures the effect of this compound on translation using a reconstituted cell-free protein synthesis (CFPS) system.

Materials:

-

E. coli based CFPS system (commercial kit or in-house preparation)[11]

-

Reporter plasmid DNA (e.g., encoding Luciferase or GFP)

-

This compound stock solution

-

Control inhibitor (e.g., Chloramphenicol, Kanamycin)

-

384-well plates

-

Incubator or temperature-controlled plate reader

Methodology:

-

Reaction Setup: In a 384-well plate, prepare the CFPS reactions. A typical 10 µL reaction includes the E. coli lysate, energy/amino acid mixture, reporter DNA template, and nuclease-free water.[11]

-

Add Inhibitors: Add varying concentrations of this compound to the experimental wells. Include a positive control (no inhibitor) and a known inhibitor control.

-

Incubation: Incubate the plate at the optimal temperature for the CFPS system (e.g., 28-37°C) for a set period (e.g., 2-4 hours).[11]

-

Quantify Reporter Protein: Measure the amount of synthesized reporter protein. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Protocol 3: In Vivo Macromolecular Synthesis Inhibition Assay

This assay determines if this compound specifically inhibits protein synthesis in living cells, as opposed to DNA or RNA synthesis.

Materials:

-

Bacterial culture (E. coli)

-

This compound

-

Radiolabeled precursors:

-

35S-Methionine (for protein synthesis)

-

3H-Uridine (for RNA synthesis)

-

3H-Thymidine (for DNA synthesis)

-

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Culture Preparation: Grow an E. coli culture to the early exponential phase (A600 ≈ 0.2-0.4).

-

Aliquot and Treat: Distribute the culture into separate flasks. To each flask, add this compound at a concentration near its MIC (e.g., 0.5 µg/mL).[5] Also, prepare an untreated control flask. Incubate for 5-10 minutes at 37°C.

-

Add Radiolabel: To separate flasks (both treated and untreated), add one of the radiolabeled precursors (35S-Methionine, 3H-Uridine, or 3H-Thymidine).

-

Time-Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots from each flask.

-

Precipitation: Immediately stop the incorporation by adding the aliquot to an equal volume of ice-cold 10% TCA.[11] Incubate on ice for 30 minutes to precipitate macromolecules.

-

Filtration and Washing: Collect the precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with ice-cold 5% TCA and then with ethanol.

-

Quantification: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: For each precursor, plot the incorporated radioactivity (counts per minute, CPM) against time for both the treated and untreated samples. A specific inhibition of 35S-Methionine incorporation with little to no effect on 3H-Uridine or 3H-Thymidine incorporation demonstrates that this compound is a specific inhibitor of protein synthesis.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Activating and Attenuating the Amicoumacin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amicoumacin a inhibits translation by stabilizing mRNA interaction with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amicoumacin A inhibits translation by stabilizing mRNA interaction with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Multifaceted Mechanism of Amicoumacin A Inhibition of Bacterial Translation [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Amicoumacin C as a molecular probe for studying ribosomal translocation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amicoumacin C belongs to a family of isocoumarin antibiotics that are potent inhibitors of protein synthesis. Its close analog, Amicoumacin A, has been extensively studied, revealing a unique mechanism of action that makes it an invaluable tool for investigating the dynamics of ribosomal translocation. This compound, which shares the same core pharmacophore, functions by binding to the E-site of the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes).[1] This binding event stabilizes the interaction between the messenger RNA (mRNA) and the 16S/18S ribosomal RNA (rRNA), effectively tethering the mRNA within its channel.[1][2][3] This action does not directly interfere with peptide bond formation or tRNA decoding at the A-site but specifically impedes the mechanical movement of the ribosome along the mRNA, a process known as translocation.[4][5] This specificity makes this compound an excellent molecular probe for dissecting the kinetics and mechanics of the translocation step in protein synthesis.

These notes provide detailed protocols for utilizing this compound in key biochemical assays to monitor and quantify its effects on ribosomal translocation.

Mechanism of Action

This compound binds within a highly conserved pocket in the E-site of the small ribosomal subunit. Structural studies of the closely related Amicoumacin A reveal that it makes simultaneous contact with universally conserved nucleotides of the 16S rRNA (specifically helices h23, h24, and h45) and the phosphate backbone of the mRNA at the E-site codon.[4][5] This dual interaction acts as a molecular staple, increasing the activation energy required for the relative movement between the ribosome and the mRNA, thereby inhibiting the translocation step catalyzed by Elongation Factor G (EF-G).[2]

Data Presentation: Quantitative Effects of Amicoumacin

Amicoumacin's primary effect is on the kinetics of translocation. The following tables summarize key quantitative data derived from studies on its close analog, Amicoumacin A, which is functionally interchangeable for these applications.

Table 1: Kinetic Analysis of Single-Round Translocation

This table presents data from pre-steady-state kinetic experiments monitoring the displacement of fluorescently labeled peptidyl-tRNA from the A-site to the P-site. The presence of Amicoumacin A significantly reduces the rate of this movement.

| Condition | Reporter tRNA Label | Translocation Rate Constant (k) | Fold Reduction | Reference |

| Control (No Antibiotic) | Prf (elbow region) | 43.6 ± 0.4 s⁻¹ | - | [4] |

| + Amicoumacin A | Prf (elbow region) | 22.3 ± 0.2 s⁻¹ | ~2.0x | [4] |

| Control (No Antibiotic) | BPY (acceptor end) | 21.7 ± 0.2 s⁻¹ | - | [4] |

| + Amicoumacin A | BPY (acceptor end) | 12.6 ± 0.1 s⁻¹ | ~1.7x | [4] |

Table 2: Biological Activity and Inhibition

This table provides context for the effective concentrations of Amicoumacin A in both cell-based and cell-free systems. IC50 values represent the concentration required to inhibit 50% of the activity.

| Assay Type | Organism/System | Parameter | Value | Reference |

| In Vitro Translation | Yeast Cell-Free System | IC50 | ~10 µM | [6] |

| In Vitro Translation | Krebs-2 Cell S30 Extract | IC50 | ~1 µM | |

| Minimal Inhibitory Conc. (MIC) | Bacillus subtilis | MIC | 20.0 µg/mL | [7] |

| Minimal Inhibitory Conc. (MIC) | Staphylococcus aureus (MRSA) | MIC | 4.0 µg/mL | [7] |

| Minimal Inhibitory Conc. (MIC) | Helicobacter pylori (average) | MIC | 1.4 µg/mL | [7] |

Experimental Protocols

Application 1: Toeprinting Assay to Monitor Ribosome Stalling

The toeprinting (or primer extension inhibition) assay is a powerful method to determine the precise location of a ribosome stalled on an mRNA transcript. This compound, by inhibiting translocation, will cause ribosomes to accumulate at the start codon or early elongation codons, which can be visualized as a distinct "toeprint".

Detailed Protocol:

This protocol is adapted for an E. coli cell-free system. Concentrations should be optimized for the specific system being used.

-

Preparation of the Initiation Complex:

-

In a reaction tube, combine the following in a suitable buffer (e.g., Tris-polymix buffer at pH 7.5):

-

70S Ribosomes (tight-coupled): 1 µM

-

mRNA template (with a clear start codon): 1.5 µM

-

Initiator tRNA (fMet-tRNAfMet): 2 µM

-

Initiation Factors (IF1, IF2, IF3): 1.5 µM each

-

GTP: 1 mM

-

-

Incubate at 37°C for 20 minutes to allow the formation of stable 70S initiation complexes (70S-IC). The ribosome will be positioned at the start codon.

-

-

Induction of Stalling with this compound:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

Add this compound to the 70S-IC reactions to final concentrations ranging from 10 µM to 500 µM. For a negative control, add an equal volume of buffer/solvent.

-

Incubate for 10 minutes at 37°C.

-

-

Single-Round Translocation Reaction:

-

To initiate a single round of translocation, add Elongation Factor G (EF-G) to a final concentration of 2 µM.

-

Allow the reaction to proceed for a defined time (e.g., 30-60 seconds). In the control sample, a portion of the ribosomes will move to the second codon. In the this compound samples, this movement will be inhibited.

-

-

Primer Extension Inhibition:

-

Stop the translocation reaction by placing the tubes on ice.

-

Add the primer extension mix containing:

-